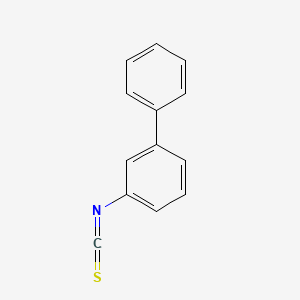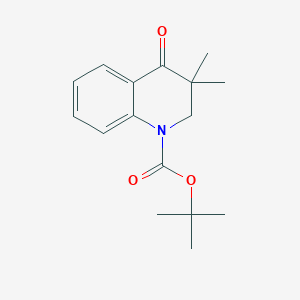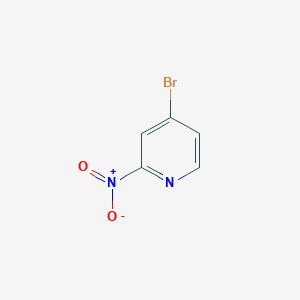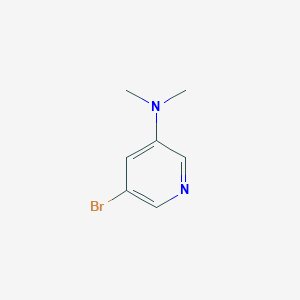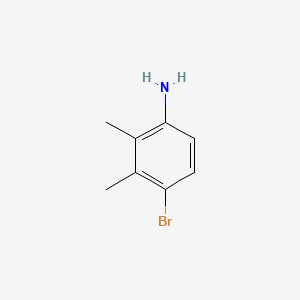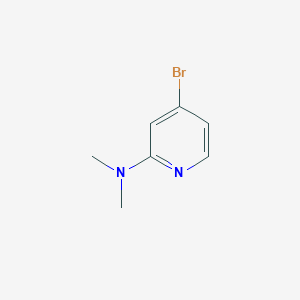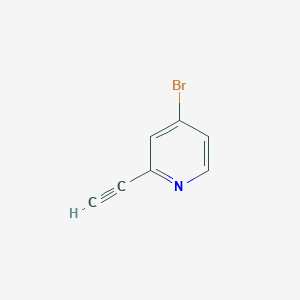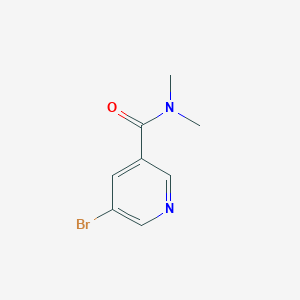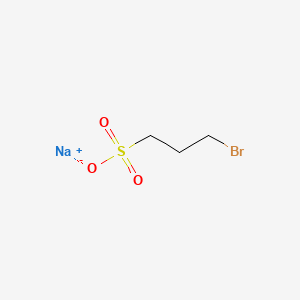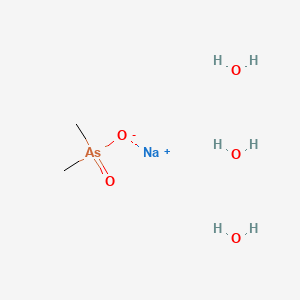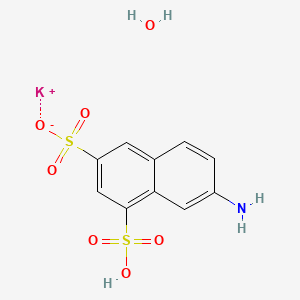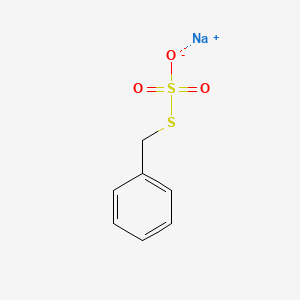![molecular formula C8H6N2O2 B1292559 1H-吡咯并[2,3-b]吡啶-6-羧酸 CAS No. 898746-35-5](/img/structure/B1292559.png)
1H-吡咯并[2,3-b]吡啶-6-羧酸
描述
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a compound that belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds containing a pyrrole ring fused to a pyridine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been explored through various methods. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which in turn was obtained by reacting carbethoxyacetamidine with bromoacetone or chloroacetaldehyde . Another approach involved the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, which was structurally characterized and compared to the natural plant growth hormone indole-3-acetic acid .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied to understand their geometry and electronic properties. For example, the structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid showed a molecular geometry with the side chain perpendicular to the 7-azaindole ring, similar to that of indole-3-acetic acid .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. For example, di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes can be formed by reaction with aldehydes, and certain derivatives can undergo ring expansion to form 1,8-naphthyridines . Additionally, the synthesis of 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones was achieved when primary amine was methylamine, indicating the versatility of reactions involving pyrrolopyridine structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives are influenced by their molecular structure and substituents. For instance, the presence of a carboxylic acid group can impact the compound's solubility and reactivity. The antibacterial activity of one compound in the series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids suggests that these compounds may have pharmacological relevance . Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry have been utilized to establish the structures and properties of these compounds .
科学研究应用
Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: The compound is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
- Methods of Application: The compound is used as a hinge binder in the structure-based design of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives exhibit potent activities against FGFR1, 2, and 3 .
- Results or Outcomes: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field: Endocrinology
- Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif may be used in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in reducing blood glucose . They may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anti-Angiogenic
- Scientific Field: Pharmacology
- Summary of Application: The compound is used in the design of derivatives that act as anti-angiogenic agents . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. This is a critical process in the growth of cancerous tumors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in inhibiting angiogenesis . This could potentially limit the growth of tumors by cutting off their blood supply .
Antimicrobial
- Scientific Field: Microbiology
- Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif have been found to exhibit antimicrobial activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in inhibiting the growth of various types of microbes .
Inhibitor of HIV-1
- Scientific Field: Virology
- Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif have been found to exhibit inhibitory activity against HIV-1 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in inhibiting HIV-1 .
Antifungal
- Scientific Field: Microbiology
- Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif have been found to exhibit antifungal activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compounds were found to be effective in inhibiting the growth of various types of fungi .
安全和危害
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJMQIKMKHNGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646551 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
CAS RN |
898746-35-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



